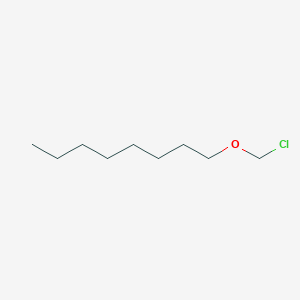

Chloromethyl octyl ether

Descripción general

Descripción

Chloromethyl octyl ether (CMOE) is an ether compound used in scientific research applications. It is a volatile, colorless liquid at room temperature and has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. CMOE is used in a variety of experiments, such as the synthesis of new compounds, the study of reaction mechanisms, and the development of new analytical methods. It is also used to study the biochemical and physiological effects of various compounds.

Aplicaciones Científicas De Investigación

Hypercrosslinked Polystyrene Microspheres

Scientific Field

Polymer Chemistry

Application Summary

Hypercrosslinked polystyrene microspheres are utilized for their high sorption capacity, which is beneficial in chromatography, ion exchange, and sorbent applications. They are also used for hydrogen storage and water treatment to remove hydrocarbon traces.

Methods of Application

The microspheres are prepared via suspension and dispersion polymerization. Chloromethyl octyl ether is used for chloromethylation, followed by hypercrosslinking in the presence of a Lewis acid (SnCl4) in 1,2-dichloroethane (DCE).

Results

The specific surface area, pore volume, and pore size distribution are analyzed using dynamic desorption of nitrogen, cyclohexane regain, and mercury porosimetry. The microspheres exhibit a specific surface area greater than 1000 m²/g and a high micropore content .

Chloromethylation of Calixarenes

Scientific Field

Organic Chemistry

Application Summary

CMOE is employed in the chloromethylation of calixarenes, which are macrocyclic compounds with potential applications in host-guest chemistry, catalysis, and as building blocks for more complex structures.

Methods of Application

Calixarenes are chloromethylated using CMOE to introduce functional groups that can further react to form various derivatives.

Results

The chloromethylated calixarenes can be used to synthesize complex molecules with specific properties and functions .

Synthesis of Chloromethylated Polymers

Scientific Field

Materials Science

Application Summary

CMOE is used in the synthesis of chloromethylated poly(phthalazinone ether sulfone ketone), which has applications in advanced composite materials due to its thermal stability and mechanical strength.

Methods of Application

The polymer is chloromethylated using CMOE, which introduces chloromethyl groups into the polymer chain, allowing for further functionalization.

Results

The resulting chloromethylated polymers exhibit enhanced properties suitable for high-performance applications .

Modification of Polyetherethersulphone-Polyethersulphone Copolymers

Scientific Field

Polymer Engineering

Application Summary

CMOE is utilized in the modification of polyetherethersulphone-polyethersulphone copolymers, which are known for their excellent thermal and chemical resistance.

Methods of Application

The copolymers are chloromethylated with CMOE to introduce reactive sites for further chemical modifications.

Results

The modified copolymers demonstrate improved characteristics for specialized industrial applications .

Preparation of Palladium Catalysts

Scientific Field

Catalysis

Application Summary

CMOE is used in the preparation of palladium catalysts incorporated in hypercrosslinked sorbents, which facilitate the separation of the catalyst from the reaction mixture in processes like the Suzuki reaction.

Methods of Application

Chloromethylated sorbents are prepared using CMOE, and palladium catalysts are incorporated within these sorbents.

Results

The palladium-loaded sorbents show efficient catalytic activity and can be easily separated from the reaction mixture, enhancing the sustainability of the catalytic process .

Water Treatment Applications

Scientific Field

Environmental Science

Application Summary

CMOE-modified materials are used in water treatment processes for the removal of inorganic ions and toxic proteins, which is crucial in scenarios like kidney failure.

Methods of Application

Materials chloromethylated with CMOE are used as sorbents in water treatment systems to capture and remove unwanted substances.

Results

The treated water shows significant reduction in the concentration of harmful components, contributing to the effectiveness of water purification systems .

This analysis provides a glimpse into the diverse applications of Chloromethyl octyl ether in scientific research, showcasing its role in advancing various fields through innovative materials and processes. The detailed methods and results highlight the compound’s versatility and effectiveness in each application.

Manufacture of Dodecylbenzyl Chloride

Scientific Field

Industrial Chemistry

Application Summary

CMOE is used in the production of dodecylbenzyl chloride, a key intermediate for the manufacture of ion-exchange resins and surfactants.

Methods of Application

The process involves the alkylation of benzyl chloride with dodecanol using CMOE as a catalyst under controlled temperature and pressure conditions.

Results

The yield of dodecylbenzyl chloride is optimized through this method, providing a high-purity product for further industrial applications .

Water Repellents

Scientific Field

Material Science

Application Summary

CMOE is utilized in the formulation of water repellent coatings for textiles and building materials, enhancing their durability and resistance to moisture.

Methods of Application

CMOE is incorporated into polymer matrices or applied as a surface treatment to impart hydrophobic properties to the materials.

Results

Treated materials show significant improvement in water resistance, measured by contact angle analysis and water absorption tests .

Ion-Exchange Resins

Scientific Field

Environmental Engineering

Application Summary

In the production of ion-exchange resins, CMOE serves as a chloromethylation reagent, which is crucial for introducing functional groups that bind ions.

Methods of Application

Resin beads are treated with CMOE to introduce chloromethyl groups, followed by amination to complete the ion-exchange capacity.

Results

The resulting ion-exchange resins exhibit high ion-exchange capacities and are used in water purification and chemical separation processes .

Scientific Field

Organic Synthesis

Application Summary

CMOE is employed in organic synthesis for the introduction of the methoxymethyl (MOM) protecting group, which protects hydroxyl groups during chemical reactions.

Methods of Application

The MOM group is introduced by reacting CMOE with alcohols in the presence of a base, typically under inert atmosphere conditions.

Results

The protected alcohols are stable under various reaction conditions and can be selectively deprotected at a later stage .

Synthesis of Polymers

Application Summary

CMOE is used in the synthesis of various polymers, where it acts as a chloromethylation reagent to introduce reactive sites for further polymerization.

Methods of Application

Monomers or preformed polymers are treated with CMOE to introduce chloromethyl groups that facilitate subsequent polymerization or crosslinking reactions.

Results

The synthesized polymers with chloromethyl groups exhibit unique properties suitable for specialized applications such as high-performance materials .

Industrial Solvent

Scientific Field

Chemical Processing

Application Summary

CMOE serves as an industrial solvent due to its ability to dissolve a wide range of organic compounds, aiding in various chemical processes.

Methods of Application

CMOE is used as a solvent in reactions where its properties help to solubilize reactants or control the reaction environment.

Results

The use of CMOE as a solvent can lead to improved reaction rates and yields due to its favorable solvation properties .

These additional applications demonstrate the broad utility of Chloromethyl octyl ether in scientific and industrial contexts, highlighting its role in enhancing the performance and functionality of various materials and processes.

Exploring further, Chloromethyl octyl ether (CMOE) finds its use in a variety of unique scientific research applications:

Anion Exchange Membranes

Scientific Field

Electrochemistry

Application Summary

CMOE is used in the synthesis of anion exchange membranes with well-ordered arrays of ionic channels, which are crucial for fuel cells and other electrochemical devices.

Methods of Application

The membranes are synthesized using a porous anodic aluminium oxide template, with CMOE facilitating the introduction of ionic channels within the membrane structure.

Results

These membranes exhibit enhanced hydroxide ion transport and reduced fuel penetration, leading to improved performance in fuel cell applications .

Hyper Cross-Linked Polymers (HCPs)

Scientific Field

Polymer Science

Application Summary

CMOE is involved in the synthesis of HCPs, which are used for environmental pollution control, catalysis, and energy storage due to their high surface area and porosity.

Methods of Application

HCPs are synthesized by Friedel-Crafts reactions, with CMOE acting as a chloromethylation agent to introduce pores into the polymer structure.

Results

The resulting HCPs are used in applications such as water treatment, gas storage, supercapacitors, sensing, catalysis, drug delivery, and chromatographic separations .

Methanesulfonic Acid/Sulfuric Acid-Based Route

Scientific Field

Chemical Engineering

Application Summary

CMOE is used in a mixed methanesulfonic acid/sulfuric acid solvent-based chloromethylation route for the modification of poly(ether ether ketone) (PEEK), enhancing its properties for various applications.

Methods of Application

The chloromethylation of PEEK is controlled using CMOE in a mixed acid solvent, allowing for precise modification of the polymer.

Results

This method provides an easily controllable route for the chloromethylation of PEEK, leading to materials with tailored properties for specific industrial uses .

Propiedades

IUPAC Name |

1-(chloromethoxy)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMNZEWYPUBSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336579 | |

| Record name | Chloromethyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl octyl ether | |

CAS RN |

24566-90-3 | |

| Record name | Chloromethyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl octyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

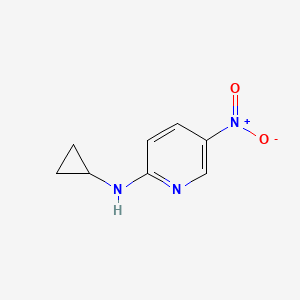

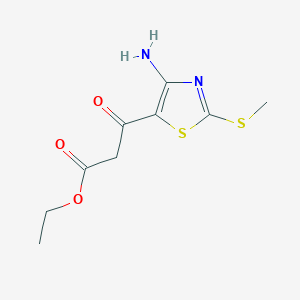

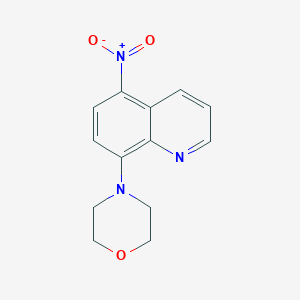

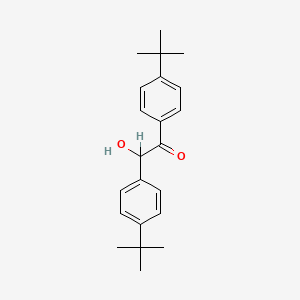

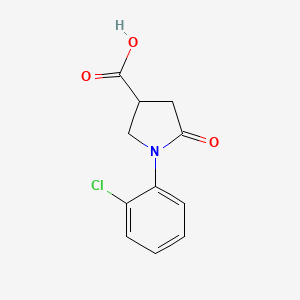

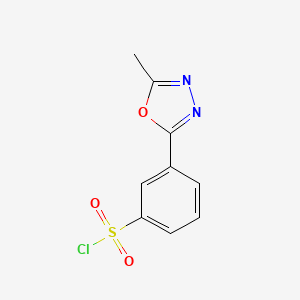

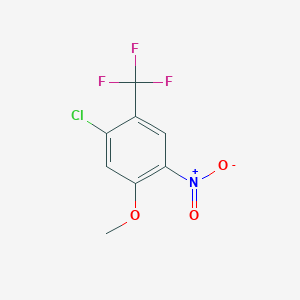

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)

![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)

![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)